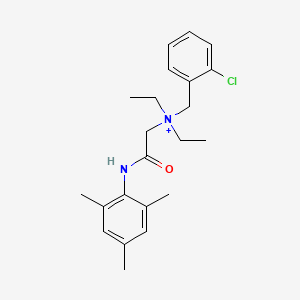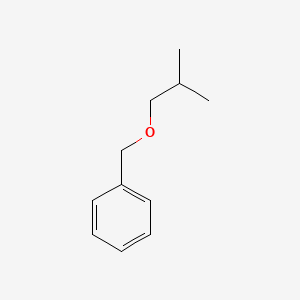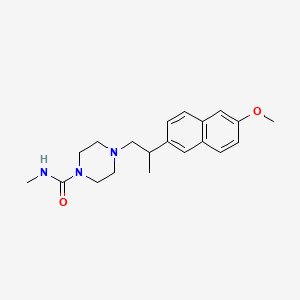
4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide is a complex organic compound with a unique structure that includes a methoxy-naphthalene moiety and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide typically involves multiple steps. One common method starts with the preparation of 2-(6-methoxy-2-naphthyl)propionic acid, which is then converted into the corresponding propyl derivative. This intermediate is further reacted with N-methylpiperazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine
- 2-(6-Methoxy-2-naphthyl)propionic acid
- 2-(6-Methoxy-2-naphthyl)propanal
Uniqueness
4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide is unique due to its specific combination of functional groups and structural features.
Propriétés
Numéro CAS |
72278-72-9 |
|---|---|
Formule moléculaire |
C20H27N3O2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-[2-(6-methoxynaphthalen-2-yl)propyl]-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H27N3O2/c1-15(14-22-8-10-23(11-9-22)20(24)21-2)16-4-5-18-13-19(25-3)7-6-17(18)12-16/h4-7,12-13,15H,8-11,14H2,1-3H3,(H,21,24) |
Clé InChI |
ZIMZBSOYMFJWEC-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCN(CC1)C(=O)NC)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



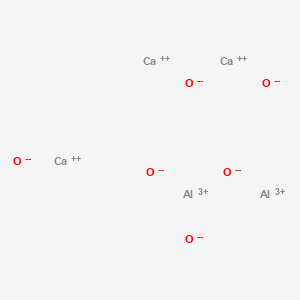



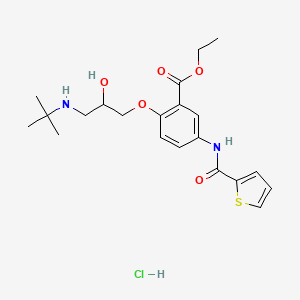


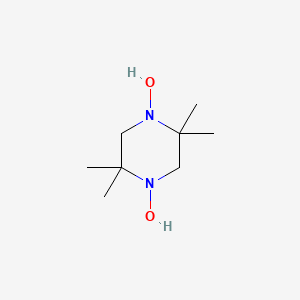
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)
